

"4-Fluoro-5-nitrobenzene-1,2-diamine" spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Fluoro-5-nitrobenzene-1,2-diamine

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An In-depth Technical Guide to the Spectral Analysis of **4-Fluoro-5-nitrobenzene-1,2-diamine**

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. **4-Fluoro-5-nitrobenzene-1,2-diamine** (CAS: 113269-06-0, Molecular Formula: $C_6H_6FN_3O_2$) is a key building block, valued for its trifunctional benzene ring that allows for diverse synthetic transformations.^{[1][2]} Its utility in the development of novel therapeutics and functional materials necessitates a robust analytical framework for its characterization.

This technical guide provides a comprehensive examination of the spectral data for **4-Fluoro-5-nitrobenzene-1,2-diamine**. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, chemists, and quality control professionals who require a deep, field-proven understanding of how to interpret this data for identity confirmation, purity assessment, and reaction monitoring.

Molecular Structure: The Foundation of Spectral Signatures

The spectral characteristics of **4-Fluoro-5-nitrobenzene-1,2-diamine** are a direct consequence of its molecular architecture. The molecule features an aromatic ring substituted with two electron-donating amine (-NH₂) groups, a strongly electron-withdrawing nitro (-NO₂) group, and an electronegative fluorine (-F) atom. The relative positions of these groups—particularly the ortho-diamine arrangement and the placement of the nitro and fluoro substituents—create a unique electronic environment that governs the molecule's interaction with different forms of electromagnetic radiation.

- ¹H and ¹³C NMR: The number and electronic environment of hydrogen and carbon atoms will determine the chemical shifts, splitting patterns, and coupling constants.
- IR Spectroscopy: The vibrational frequencies of specific functional groups (N-H, N-O, C-F, C=C) will manifest as characteristic absorption bands.
- Mass Spectrometry: The molecule's stability and the relative bond strengths will dictate its fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **4-Fluoro-5-nitrobenzene-1,2-diamine**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and data integrity.

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-5-nitrobenzene-1,2-diamine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of amine protons, sometimes allowing for their observation.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.^[3]

- Acquisition: Record ^1H , ^{13}C , and ^{19}F spectra at a constant temperature (e.g., 298 K). Standard pulse programs are typically sufficient. For ^{13}C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[3]

^1H NMR Spectral Analysis

The proton NMR spectrum is defined by the two aromatic protons and the four protons of the two amine groups.

- Aromatic Region (δ 6.0 - 8.0 ppm):
 - H-3: This proton is ortho to an amine group ($-\text{NH}_2$) and meta to both the nitro ($-\text{NO}_2$) and fluoro ($-\text{F}$) groups. It is expected to be the most upfield of the aromatic signals. It will appear as a doublet, split by the adjacent fluorine atom (^3JHF).
 - H-6: This proton is ortho to the nitro group ($-\text{NO}_2$) and an amine group ($-\text{NH}_2$). The strong deshielding effect of the nitro group will shift this proton significantly downfield. It will also appear as a doublet due to coupling with the adjacent fluorine atom (^3JHF).
- Amine Region (δ 4.0 - 6.0 ppm in DMSO-d_6):
 - $-\text{NH}_2$ at C-1 and C-2: The four protons from the two amine groups are expected to appear as two distinct, potentially broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a study of related nitrobenzene-1,2-diamines, these amine protons were observed in this general region.[4]

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon attached to fluorine will exhibit a large one-bond coupling constant (^1JCF).

Carbon Atom	Expected Chemical Shift (δ , ppm)	Rationale & Key Features
C-4 (C-F)	~150-160	Attached to the highly electronegative fluorine. Will appear as a large doublet due to ^{1}JCF coupling (~240-260 Hz).
C-5 (C-NO ₂) **	~140-150	Attached to the electron-withdrawing nitro group, causing a downfield shift.
C-1 & C-2 (C-NH ₂) **	~130-145	Attached to amine groups. Their exact shifts are influenced by the neighboring substituents.
C-3 & C-6	~105-120	These carbons, bearing hydrogen atoms, are generally more upfield. Their shifts are modulated by the ortho and para substituents.

Causality Note: The interpretation of carbon shifts in polysubstituted benzenes is complex. The predicted ranges are based on additive models and data from similar structures, such as 4-fluoronitrobenzene and various nitroanilines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid **4-Fluoro-5-nitrobenzene-1,2-diamine** sample directly onto the ATR crystal.

- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a distinct fingerprint for **4-Fluoro-5-nitrobenzene-1,2-diamine**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Appearance	Significance
3450 - 3300	N-H Stretch (Amine)	Two sharp-to-medium bands	Confirms the presence of primary amine (-NH ₂) groups (asymmetric and symmetric stretches).
3100 - 3000	C-H Stretch (Aromatic)	Weak to medium bands	Indicates the aromatic C-H bonds.
1620 - 1580	N-H Bend (Amine)	Medium band	Complements the N-H stretching signals.
1550 - 1500	N-O Asymmetric Stretch	Very Strong, Sharp Band	Highly characteristic of the nitro (-NO ₂) group.
1360 - 1300	N-O Symmetric Stretch	Very Strong, Sharp Band	Highly characteristic of the nitro (-NO ₂) group.
1500 - 1400	C=C Stretch (Aromatic)	Multiple medium bands	Confirms the benzene ring backbone.
1300 - 1200	C-N Stretch (Aryl-Amine)	Medium to strong band	Indicates the bond between the ring and the amine nitrogen.
1250 - 1150	C-F Stretch	Strong band	Confirms the presence of the carbon-fluorine bond.

Reference Note: The band positions are consistent with data reported for substituted nitrobenzenes and fluoroaromatic compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For **4-Fluoro-5-nitrobenzene-1,2-diamine**, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or GC inlet), where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The detector records the relative abundance of each ion.

Analysis of the Mass Spectrum

- Molecular Ion (M^+): The molecular weight of $C_6H_6FN_3O_2$ is 171.13 g/mol .[\[2\]](#) A prominent molecular ion peak is expected at $m/z = 171$. The presence of this peak confirms the molecular formula.
- Key Fragmentation Pathways: The fragmentation pattern provides structural clues. The most logical cleavages are driven by the stability of the resulting fragments and the loss of small, neutral molecules.

m/z	Proposed Fragment	Neutral Loss	Mechanistic Rationale
171	$[C_6H_6FN_3O_2]^+$	-	Molecular Ion (M^+)
154	$[C_6H_5FN_2O]^+$	OH	Loss of a hydroxyl radical, often seen in ortho-nitroanilines.
141	$[C_6H_6FN_2]^+$	NO	Loss of nitric oxide from the molecular ion.
125	$[C_6H_6FN_2]^+$	NO ₂	Common and significant fragmentation. Loss of the nitro group as a neutral radical.
98	$[C_5H_3FN]^+$	HCN	Loss of hydrogen cyanide from the m/z 125 fragment.

Visualization of Fragmentation

The primary fragmentation pathway can be visualized to clarify the relationships between the observed ions.

Caption: Key EI-MS fragmentation pathways for **4-Fluoro-5-nitrobenzene-1,2-diamine**.

Conclusion

The structural verification of **4-Fluoro-5-nitrobenzene-1,2-diamine** is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the distinct stretches of the amine and nitro moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability and connectivity through predictable fragmentation.

By understanding the principles behind the spectral data and following validated protocols, researchers can confidently identify this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

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